

Application Note and Protocol: Regioselective Nitration of 2-Bromoanisole

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Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction critical in synthetic organic chemistry. Nitroaromatic compounds are valuable precursors for synthesizing amines, which are essential building blocks for pharmaceuticals, dyes, and other fine chemicals. 2-Bromoanisole possesses two directing groups: the strongly activating ortho-, para-directing methoxy group ($-\text{OCH}_3$) and the deactivating ortho-, para-directing bromo group ($-\text{Br}$). The reaction's regioselectivity is primarily governed by the powerful activating effect of the methoxy group, leading to the substitution of a nitro group ($-\text{NO}_2$) predominantly at the para-position (C4) and to a lesser extent, the ortho-position (C6) relative to the methoxy substituent. This protocol details a standard laboratory procedure for the nitration of 2-bromoanisole using a mixture of concentrated nitric and sulfuric acids, a method commonly referred to as mixed acid nitration.^{[1][2][3]}

Principle of the Reaction

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO_2^+) from the protonation of nitric acid by the stronger sulfuric acid.^{[2][4]} The electron-rich aromatic ring of 2-bromoanisole then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.^[5] Subsequent deprotonation by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the

nitrated product.[4] Due to the directing effects of the methoxy and bromo groups, the primary products expected are 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole.

Experimental Protocol

Materials and Equipment

- 2-Bromoanisole (C_7H_7BrO)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ethanol (95%)
- Deionized Water
- Ice
- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Beaker (250 mL)
- Büchner funnel and flask for vacuum filtration
- Standard laboratory glassware
- Melting point apparatus
- NMR Spectrometer for characterization

Safety Precautions

- Always work in a well-ventilated fume hood.
- Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Maintaining the specified temperature is crucial to prevent runaway reactions and the formation of unwanted byproducts.
- In case of acid spills, neutralize with sodium bicarbonate before cleaning up.

Procedure

- **Preparation of the Nitrating Mixture:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
- **Formation of Nitronium Ion:** While maintaining the temperature between 0-5 °C, slowly and dropwise add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. This mixture of "mixed acid" contains the active electrophile, the nitronium ion.^[2]
- **Addition of Substrate:** In a separate dropping funnel, place 4.7 g (0.025 mol) of 2-bromoanisole. Add the 2-bromoanisole dropwise to the cold, stirred nitrating mixture over 20-30 minutes. The temperature of the reaction mixture must be carefully maintained below 10 °C throughout the addition.^[4]
- **Reaction:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the reaction stir at room temperature for another hour to ensure completion.
- **Work-up and Isolation:** Carefully pour the reaction mixture into a 250 mL beaker containing approximately 100 g of crushed ice and water. This will quench the reaction and precipitate the crude product.
- **Filtration and Washing:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

- **Purification:** The crude product is a mixture of isomers, primarily 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole. Purify the major product, 2-bromo-4-nitroanisole, by recrystallization from 95% ethanol.[4] The difference in polarity and solubility between the ortho and para isomers facilitates their separation.[4]
- **Drying and Characterization:** Dry the purified crystals in a desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring ^1H NMR and IR spectra to confirm its identity and purity.

Experimental Workflow



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Caption: A flowchart illustrating the key steps in the synthesis of nitro-2-bromoanisole.

Data Presentation

Table 1: Reagent Quantities and Properties

Reagent	Formula	MW (g/mol)	Amount Used	Moles (mol)	Equivalents
2-Bromoanisole	C ₇ H ₇ BrO	187.04	4.7 g	0.025	1.0
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	10 mL	~0.184	~7.3
Nitric Acid (70%)	HNO ₃	63.01	5 mL	~0.079	~3.2

Note: Moles and equivalents for acids are approximate, based on typical concentrations and densities.

Table 2: Expected Products and Representative Yields

Product Name	Structure	Position of -NO ₂	Expected Distribution	Typical Yield	Melting Point (°C)
2-Bromo-4-nitroanisole	Para to -OCH ₃	Major Product	70-85%	97-99 °C	
2-Bromo-6-nitroanisole	Ortho to -OCH ₃	Minor Product	10-20%	64-65 °C[6]	

Note: The product distribution is predicted based on electronic and steric effects. The para-isomer is favored due to reduced steric hindrance from the adjacent bromine atom. Yields are illustrative and based on similar aromatic nitration reactions.[7]

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